Acetamide, 2-(hydroxyimino)-N-(4-methoxyphenyl)-
Overview
Description
Acetamide, 2-(hydroxyimino)-N-(4-methoxyphenyl)- is an organic compound with significant applications in various fields of scientific research This compound is characterized by its unique structure, which includes an acetamide group, a hydroxyimino group, and a methoxyphenyl group
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as 4-methoxyphenol (mehq), have been reported to act as inhibitors in radical polymerization monomers, such as acrylic monomers .
Mode of Action
While the exact mode of action of 2-(hydroxyimino)-N-(4-methoxyphenyl)acetamide is not clearly defined, we can infer from related compounds that it may involve a series of reactions. For instance, MeHQ works together with oxygen, which dissolves in monomer under normal conditions and air coverage. Three main steps explain the inhibiting action :
- The peroxy radicals easily terminate each other, produce dead copolymer, and release an oxygen molecule .
Biochemical Pathways
It’s known that compounds like 2-(4-methoxyphenyl)ethyl isothiocyanate, which have similar functional groups, can affect energy metabolism .
Pharmacokinetics
It’s important to note that the stability of the urea linkage under acidic, alkaline, and aqueous conditions is an additional advantage for such a compound .
Result of Action
Related compounds like 2-(4-methoxyphenyl)ethyl isothiocyanate have been shown to damage cell morphology and membrane integrity in a dose-dependent manner .
Action Environment
It’s worth noting that the stability of related compounds under various conditions suggests that environmental factors could play a significant role .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-(hydroxyimino)-N-(4-methoxyphenyl)- typically involves the reaction of 4-methoxyaniline with acetic anhydride to form N-(4-methoxyphenyl)acetamide. This intermediate is then subjected to oximation using hydroxylamine hydrochloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide to facilitate the oximation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-(hydroxyimino)-N-(4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or hydroxylamines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like sodium methoxide (NaOCH3) and other nucleophiles are used under basic conditions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Acetamide, 2-(hydroxyimino)-N-(4-methoxyphenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-(4-methoxyphenyl)-: Lacks the hydroxyimino group, resulting in different chemical reactivity and biological activity.
Benzamide, 2-(hydroxyimino)-N-(4-methoxyphenyl)-: Similar structure but with a benzamide group instead of an acetamide group, leading to variations in its chemical and biological properties.
Uniqueness
Acetamide, 2-(hydroxyimino)-N-(4-methoxyphenyl)- is unique due to the presence of both the hydroxyimino and methoxyphenyl groups, which confer distinct chemical reactivity and potential biological activities
Properties
IUPAC Name |
(2E)-2-hydroxyimino-N-(4-methoxyphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-14-8-4-2-7(3-5-8)11-9(12)6-10-13/h2-6,13H,1H3,(H,11,12)/b10-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDEHFNBKDPLEEJ-UXBLZVDNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C=NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)/C=N/O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901211651 | |
Record name | Acetamide, 2-(hydroxyimino)-N-(4-methoxyphenyl)-, (E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901211651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>29.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24820872 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
53629-66-6, 6335-41-7 | |
Record name | Acetamide, 2-(hydroxyimino)-N-(4-methoxyphenyl)-, (E)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53629-66-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methoxyisonitrosoacetanilide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006335417 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Glyoxylanisidide, 2-oxime | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29562 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetamide, 2-(hydroxyimino)-N-(4-methoxyphenyl)-, (E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901211651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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